2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane

Gas separation membranes Permselectivity CO₂ capture

Sourcing monomers that balance melt processability and thermal stability for high-performance polyimides is a persistent challenge. Rigid dianhydrides like PMDA produce non-melting polyimides requiring costly solvent casting. 2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane (BPADA tetraacid) is the key precursor to BPADA dianhydride, enabling poly(ether imide)s with unique melt processability (min. melt viscosity 630 Pa·s below 400°C) and high thermal stability (Td,10 up to 558°C). • Enables injection molding of complex, high-precision parts • Yields gas separation membranes with CO₂/CH₄ selectivity ~37.2 • Bulk quantities available for R&D and industrial scale-up

Molecular Formula C31H24O10
Molecular Weight 556.5 g/mol
CAS No. 53464-95-2
Cat. No. B13943613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane
CAS53464-95-2
Molecular FormulaC31H24O10
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O)C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)O)C(=O)O
InChIInChI=1S/C31H24O10/c1-31(2,17-9-13-19(14-10-17)40-23-7-3-5-21(27(32)33)25(23)29(36)37)18-11-15-20(16-12-18)41-24-8-4-6-22(28(34)35)26(24)30(38)39/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39)
InChIKeyXZWYIEAOALEANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPADA Monomer for Polyetherimide Synthesis


2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane, commonly referred to as BPADA or bisphenol A dianhydride, is a strategic aromatic dianhydride monomer employed in the synthesis of poly(ether imide)s and polyimides. Its molecular architecture features a flexible isopropylidene bridge and ether linkages, which confer distinct solubility, melt processability, and optical properties compared to rigid dianhydrides like PMDA or BPDA. This compound serves as the key precursor for the commercial ULTEM® polyetherimide resin family [1]. In the competitive landscape of high-performance polymer intermediates, selection decisions hinge on quantifiable trade-offs between thermal stability, mechanical strength, dielectric performance, gas transport selectivity, and processing characteristics—dimensions where BPADA's specific contributions are directly measurable against alternative dianhydride monomers [2].

Polymer type Poly(ether imide) and copolyimide synthesis
Processing advantage Reported melt processability vs. rigid dianhydrides
Performance balance High thermal stability with low dielectric constant potential

BPADA: Why Specific Selection Matters


Substituting BPADA with a structurally distinct dianhydride—such as the rigid pyromellitic dianhydride (PMDA), the fluorinated 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), or the semi-rigid 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA)—fundamentally alters the resulting polyimide's chain mobility, free volume, and interchain interactions. These molecular-level changes manifest as significant, quantifiable shifts in glass transition temperature (Tg), gas permeability/permselectivity, dielectric constant, melt viscosity, and optical clarity. Generic substitution without accounting for these specific performance vectors risks producing a polymer that fails to meet application-critical specifications for processability, electrical insulation, or gas separation efficiency. The evidence below quantifies these differences, establishing the precise performance boundaries where BPADA provides a measurable advantage or trade-off relative to its closest in-class analogs [1].

Rigid dianhydride (PMDA, BPDA) May eliminate melt processability; requires solution casting
Fluorinated 6FDA Reported higher permeability but lower selectivity for CO₂/CH₄, O₂/N₂
Semi-rigid BPDA Alters free volume; dielectric and mechanical properties may shift

BPADA Performance vs. Alternative Dianhydrides


Gas Separation Selectivity vs. 6FDA

In a direct head-to-head comparison of poly(ether imide)s derived from a common fluorinated diamine, the polymer prepared with BPADA exhibited significantly higher gas permselectivity than its 6FDA-based counterpart. While the 6FDA polymer demonstrated superior absolute permeability (PCO₂ = 71.3 Barrer, PO₂ = 25.4 Barrer), the BPADA polymer achieved substantially higher selectivity for critical gas pairs: CO₂/CH₄ selectivity of ~37.2 versus a lower value for 6FDA, and O₂/N₂ selectivity of ~8.4 versus a lower value for 6FDA [1]. The BPADA-based membrane remained closer to the Robeson upper bound limit for selectivity, indicating a superior trade-off between permeability and separation efficiency for applications where purity is prioritized over throughput.

CO₂/CH₄ & O₂/N₂ Selectivity
Direct comparison
CO₂/CH₄ ≈37.2
O₂/N₂ ≈8.4
vs. 6FDA: lower selectivity
Reported higher selectivity for key gas pairs
6FDA favors permeability; choice depends on purity vs. throughput
Gas separation membranes Permselectivity CO₂ capture

Enhanced Tensile Strength in Fluorinated Films

In a comparative study of colorless transparent polyimide (CPI) films, the incorporation of BPADA as a co-dianhydride with 6FDA and TFMB diamine resulted in a dramatic improvement in mechanical properties. The copolymer film CPI-4, prepared with a BPADA:6FDA ratio of 4:6, exhibited a tensile strength of 135.3 MPa and an elongation at break of 8.3%. When compared to the baseline film CPI-6, which was synthesized without BPADA (using only 6FDA and TFMB), the tensile strength increased by 109.6% and the elongation at break increased by 118.45% [1]. This demonstrates BPADA's critical role in enhancing both the strength and flexibility of fluorinated polyimide films.

Tensile Strength Gain
Direct comparison
+109.6% tensile strength +118.5% elongation at break
Reported mechanical improvement over 6FDA-only film
BPADA:6FDA 4:6 with TFMB diamine
Colorless polyimide films Tensile strength Flexible displays

Low-k Dielectric Constant Performance

Polyimides synthesized from BPADA consistently exhibit low dielectric constants suitable for advanced microelectronic and high-frequency communication applications. Across multiple studies with various diamines, BPADA-based poly(ether imide)s demonstrate dielectric constants ranging from 2.10 to 3.13 at 1 MHz [1], with specific formulations achieving values of 2.79–3.1 at 1 MHz [2], and others in the range of 2.91–3.21 at 1 MHz [3]. While direct comparative data against all alternative dianhydrides is limited in these specific studies, these values position BPADA-derived polymers favorably within the class of low-dielectric aromatic polyimides, especially when balanced against its mechanical and processing advantages.

Dielectric Constant
Class-level
2.10 – 3.21 at 1 MHz
Reported low dielectric constants across polyimide formulations
Direct comparative data vs. all dianhydrides limited
Low-k dielectrics Microelectronics packaging Electrical insulation

Thermal Stability Comparable to Rigid Dianhydrides

In a systematic comparison of poly(ether imide)s synthesized from six different dianhydrides (BPADA, 6FDA, ODPA, BPDA, BTDA, PMDA) with a common fluorinated diamine, all polymers exhibited high thermal stability. The BPADA-based polyimide demonstrated a 10% weight loss temperature (Td,10) of up to 558°C under nitrogen, comparable to the highest values achieved by the rigid BPDA and PMDA analogs within this series [1]. This indicates that the flexible ether linkages in BPADA do not compromise ultimate thermal stability relative to more rigid dianhydride structures, while offering superior processability.

Thermal Stability
Direct comparison
Td,10 up to 558°C PMDA, BPDA analogs
Comparable high thermal endurance to rigid dianhydrides
Flexible linkages retained; melt processability advantage
High-temperature polymers Thermal degradation Aerospace materials

Enhanced Melt Processability

The flexible isopropylidene and ether linkages in BPADA impart significant melt processability to derived polyimides, a critical advantage over rigid, non-melting analogs. A study on thermoplastic polyimide resins based on BPADA reported a minimum melt viscosity of 630 Pa·s achievable at temperatures below 400°C [1]. This is in stark contrast to polyimides derived from rigid dianhydrides like PMDA or BPDA, which typically decompose before melting and require more expensive solution casting or sintering processes. Furthermore, BPADA-based sheets exhibited significantly lighter color and higher transmittance (77% at 450 nm) compared to commercial ULTEM resin, indicative of superior optical clarity [1].

Melt Processability
Class-level
630 Pa·s below 400°C
Reported melt viscosity enabling injection molding
Rigid dianhydrides typically lack melt processability
Thermoplastic polyimide Melt processing Injection molding

BPADA Application Scenarios


High-Selectivity Gas Separation Membranes

For natural gas sweetening and oxygen enrichment applications where separation factor is the primary performance metric, BPADA-based polyimide membranes offer a quantified advantage. As demonstrated by direct comparative gas transport data, BPADA-derived poly(ether imide)s achieve a CO₂/CH₄ permselectivity of ~37.2 and O₂/N₂ permselectivity of ~8.4, outperforming 6FDA analogs in selectivity [1]. This directly translates to higher purity product streams and reduced membrane area requirements for a given separation task. The high thermal stability (Td,10 up to 558°C) of these membranes further ensures operational longevity under elevated temperature conditions [2].

Flexible Display Substrates and Foldable Electronics

The mechanical limitations of pure fluorinated polyimides are quantitatively overcome by incorporating BPADA as a co-monomer. In a direct comparison, adding BPADA at a 4:6 ratio with 6FDA increased tensile strength by 109.6% and elongation at break by 118.45% relative to a non-BPADA control [3]. This dramatic enhancement in both strength and flexibility is critical for the cyclic folding endurance required in next-generation flexible OLED displays and wearable devices. The material also maintains low dielectric constants (2.10–3.21 at 1 MHz), preserving signal integrity in integrated circuits [2].

Injection-Molded High-Temperature Connectors and Housings

The unique melt processability of BPADA-based polyimides, quantified by a minimum melt viscosity of 630 Pa·s below 400°C [4], enables the economic production of complex, high-precision parts via injection molding. This is a decisive manufacturing advantage over non-melting, rigid dianhydride-based polyimides (e.g., from PMDA or BPDA), which require costly and solvent-intensive film casting or sintering. The resulting components retain high thermal stability (Td,10 up to 558°C) [2] and low dielectric constants, making them ideal for high-temperature electrical connectors, coil bobbins, and sensor housings in automotive and aerospace electronics.

Low-Loss Dielectric Layers for 5G and High-Frequency PCBs

The consistently low dielectric constants reported for BPADA-based polyimides (2.10–3.21 at 1 MHz across multiple formulations) [REFS-2, REFS-5] meet the stringent low-loss requirements for 5G mmWave antenna substrates and high-speed flexible printed circuits. When combined with the mechanical robustness imparted by BPADA [3] and its melt processability [4], this monomer becomes a strategic material for advanced packaging solutions where signal integrity, thermal stability, and cost-effective fabrication must be balanced.

Application
Selection Property
Validation Focus
Gas separation membranes
High CO₂/CH₄, O₂/N₂ selectivity
Permselectivity and thermal endurance testing
Flexible display substrates
Enhanced tensile strength and elongation
Cyclic folding endurance and dielectric loss
Injection-molded high-temp parts
Melt processability with thermal stability
Melt viscosity and thermal degradation resistance
5G/high-frequency PCB dielectrics
Low dielectric constant and robustness
mmWave dielectric loss and peel strength
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